Decanoic acid, 10-amino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoicacid,10-amino-,methylester, also known as methyl 10-aminodecanoate, is an organic compound with the molecular formula C11H23NO2. This compound is a derivative of decanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the 10th carbon of the decanoic acid chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoicacid,10-amino-,methylester typically involves the esterification of 10-aminodecanoic acid with methanol. One common method involves the use of acetyl chloride as a catalyst. The reaction is carried out under an inert atmosphere at 0°C, followed by heating under reflux for 3 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of Decanoicacid,10-amino-,methylester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Decanoicacid,10-amino-,methylester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: 10-aminodecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Decanoicacid,10-amino-,methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Decanoicacid,10-amino-,methylester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing decanoic acid and methanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: A saturated fatty acid with similar structural features but lacks the amino and ester groups.
Methyl decanoate: An ester of decanoic acid without the amino group.
10-aminodecanoic acid: Contains the amino group but lacks the ester group.
Uniqueness
Decanoicacid,10-amino-,methylester is unique due to the presence of both the amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Biological Activity
Decanoic acid, also known as capric acid, is a medium-chain fatty acid (MCFA) with a ten-carbon backbone. The methyl ester derivative of decanoic acid, specifically "Decanoic acid, 10-amino-, methyl ester," has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-cancer effects, and other pharmacological actions supported by various studies.
Chemical Structure and Properties
- Molecular Formula : C11H23NO2
- Molecular Weight : 201.31 g/mol
- CAS Number : 10655700
The compound consists of a decanoic acid chain modified by an amino group and a methyl ester group, influencing its solubility and biological interactions.
Antimicrobial Properties
Decanoic acid and its derivatives are noted for their antimicrobial activities. Research indicates that these compounds can exhibit both antibacterial and antifungal properties.
- Mechanism of Action : The antimicrobial effect is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis. This property is similar to other fatty acids, which have been shown to interfere with lipid bilayers in bacterial membranes.
Table 1: Antimicrobial Activity of Decanoic Acid Derivatives
Microorganism | Activity Type | Inhibition Zone (mm) | Reference |
---|---|---|---|
Staphylococcus aureus | Bactericidal | 15.0 ± 1.5 | |
Escherichia coli | Bacteriostatic | 12.0 ± 1.0 | |
Candida albicans | Antifungal | 14.0 ± 2.0 |
Anti-Cancer Effects
Recent studies have highlighted the potential of decanoic acid as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).
- Mechanism of Action : Decanoic acid targets the c-Met signaling pathway, which is often aberrantly activated in cancer cells. By inhibiting this pathway, decanoic acid induces apoptosis (programmed cell death) and suppresses tumor growth.
Key Findings from Recent Research
- In vitro Studies : Decanoic acid significantly reduced cell viability in HCC cell lines when treated with hepatocyte growth factor (HGF), demonstrating a dose-dependent response.
- In vivo Studies : Animal models showed that decanoic acid treatment resulted in reduced tumor size and metastasis compared to controls.
Table 2: Effects of Decanoic Acid on HCC Cells
Treatment Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) | Reference |
---|---|---|---|
0 | 100 | 0 | |
20 | 85 | 10 | |
40 | 70 | 25 | |
60 | 50 | 50 | |
80 | 30 | 75 |
Other Biological Activities
In addition to its antimicrobial and anti-cancer properties, decanoic acid exhibits several other biological activities:
- Anti-inflammatory Effects : It has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : Decanoic acid demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Potential Neuroprotective Effects : Some studies suggest that MCFAs like decanoic acid may have neuroprotective properties, potentially benefiting conditions such as epilepsy.
Case Studies
- Case Study on Hepatocellular Carcinoma : A preclinical study on mice indicated that decanoic acid not only inhibited tumor growth but also reduced lung metastasis significantly compared to untreated groups .
- Clinical Observations : Patients consuming diets rich in medium-chain fatty acids reported improvements in metabolic health, suggesting broader implications for compounds like decanoic acid in dietary interventions .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 10-aminodecanoate |
InChI |
InChI=1S/C11H23NO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10,12H2,1H3 |
InChI Key |
SZGHOKWWURKSHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.